2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-nitrophenyl)quinazolin-4(3H)-one
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Overview
Description
2-{[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(2-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological and clinical applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-{[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(2-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves multiple steps. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Scientific Research Applications
2-{[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(2-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Chemistry: Used in the synthesis of other complex organic molecules.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 2-{[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(2-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE include other indole derivatives and quinazolinone compounds. These compounds share structural similarities but may differ in their biological activities and applications . Some examples include:
- N’-[(3Z)-5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-3-{4-[(4-METHYLBENZYL)OXY]PHENYL}-1H-PYRAZOLE-5-CARBOHYDRAZIDE
- Indole-3-acetic acid
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C23H13BrN4O4 |
---|---|
Molecular Weight |
489.3 g/mol |
IUPAC Name |
2-[(Z)-(5-bromo-2-oxo-1H-indol-3-ylidene)methyl]-3-(2-nitrophenyl)quinazolin-4-one |
InChI |
InChI=1S/C23H13BrN4O4/c24-13-9-10-18-15(11-13)16(22(29)26-18)12-21-25-17-6-2-1-5-14(17)23(30)27(21)19-7-3-4-8-20(19)28(31)32/h1-12H,(H,26,29)/b16-12- |
InChI Key |
ZMAVLJHTTSQGPA-VBKFSLOCSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C\3/C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C=C3C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5[N+](=O)[O-] |
Origin of Product |
United States |
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